Researchers using lithocholic acid (LCA) face extra synthetic oxidation steps and inconsistent biological activity due to variable CYP3A4 metabolism. Dehydrolithocholic acid (3-oxoLCA) eliminates these bottlenecks.
Dehydrolithocholic acid (CAS 1553-56-6), also known as 3-oxo-5β-cholanoic acid or 3-oxoLCA, is a specialized oxidized derivative of lithocholic acid (LCA). Characterized by a reactive ketone group at the C3 position rather than the standard hydroxyl group found in primary and secondary bile acids, this compound serves as a critical intermediate in steroidal synthesis and a potent biological effector. In procurement and material selection, 3-oxoLCA is prioritized for its dual utility: it acts as a streamlined precursor for synthesizing 3-modified bile acid analogs (eliminating the need for preliminary oxidation steps) and functions as a direct, highly potent modulator of specific nuclear and G-protein-coupled receptors, including TGR5 and RORγt.
Attempting to substitute 3-oxoLCA with its more common precursor, lithocholic acid (LCA), introduces significant workflow inefficiencies and experimental variability. In chemical synthesis, LCA possesses a 3-alpha-hydroxyl group that must undergo targeted oxidation to yield the 3-ketone before any subsequent stereoselective reduction (e.g., to iso-LCA) or reductive amination can occur; this adds a synthetic step, increases reagent costs, and risks side reactions . In biological applications, LCA relies on variable cellular metabolism (specifically via CYP3A4) to be converted into 3-oxoLCA to exert specific immunomodulatory effects. Procuring 3-oxoLCA directly bypasses this metabolic bottleneck, ensuring consistent, dose-dependent interaction with targets like RORγt and TGR5 without the confounding variables of cell-specific enzyme expression.
For the synthesis of 3-beta-hydroxy (iso-LCA) or 3-amino bile acid derivatives, utilizing 3-oxoLCA directly eliminates the mandatory oxidation step required when starting from LCA. This step reduction prevents the formation of over-oxidation byproducts and streamlines the synthetic route. By starting with the C3 ketone already in place, chemists can proceed directly to stereoselective reduction or reductive amination .
| Evidence Dimension | Synthetic steps to 3-ketone intermediate |
| Target Compound Data | 0 steps (ready for derivatization) |
| Comparator Or Baseline | Lithocholic acid (1 oxidation step required) |
| Quantified Difference | 100% elimination of the initial oxidation phase and associated reagent use |
| Conditions | Standard steroidal modification workflows |
Procuring the 3-oxo derivative directly reduces synthesis time, lowers reagent costs, and improves overall yields for downstream bile acid analogs.
3-oxoLCA demonstrates highly potent agonism of the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), achieving an EC50 of 0.27 μM in cell-based reporter assays. This sub-micromolar potency makes it a highly effective and specific activator compared to many bulk primary bile acids, which often require higher concentrations to achieve similar receptor activation.
| Evidence Dimension | TGR5 activation (EC50) |
| Target Compound Data | 0.27 μM |
| Comparator Or Baseline | Standard primary bile acids (typically >1 μM for equivalent activation) |
| Quantified Difference | Sub-micromolar activation threshold |
| Conditions | Cell-based reporter assays |
High potency at TGR5 allows researchers to use lower concentrations in metabolic assays, minimizing off-target cytotoxicity associated with high-dose bile acid application.
Unlike LCA, which requires metabolic conversion by CYP3A4 to become fully active against specific immune targets, 3-oxoLCA directly binds to the retinoic acid receptor-related orphan receptor γt (RORγt) with a Kd of 1.13 μM. This direct binding physically interacts with the ligand-binding domain to inhibit TH17 cell differentiation, providing a stable and predictable response in vitro .
| Evidence Dimension | Direct RORγt binding affinity (Kd) |
| Target Compound Data | 1.13 μM |
| Comparator Or Baseline | Lithocholic acid (Requires CYP3A4 conversion for equivalent direct binding) |
| Quantified Difference | Direct vs. metabolism-dependent binding |
| Conditions | Recombinant human ligand-binding domain assays |
Utilizing 3-oxoLCA provides reliable, metabolism-independent inhibition of TH17 differentiation, crucial for reproducible immunological assay development.
3-oxoLCA exhibits strong solubility in polar aprotic organic solvents, achieving concentrations of approximately 30 mg/mL in DMF and 15 mg/mL in DMSO. In contrast, its solubility in purely aqueous buffers is highly restricted (e.g., ~0.20 mg/mL in a 1:4 DMF:PBS mixture). This distinct solubility profile dictates that stock solutions must be prepared in organic solvents prior to aqueous dilution to prevent precipitation .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | 30 mg/mL in pure DMF |
| Comparator Or Baseline | ~0.20 mg/mL in 1:4 DMF:PBS |
| Quantified Difference | 150-fold higher solubility in pure DMF vs. aqueous co-solvent mixture |
| Conditions | Standard laboratory temperature and pressure |
Understanding this solubility differential is essential for procurement teams and lab managers to ensure the correct solvents are available for high-concentration stock preparation without material loss.
Because 3-oxoLCA already possesses the electrophilic C3 ketone, it is a highly efficient procurement choice for chemical synthesis workflows targeting 3-beta-hydroxy bile acids (iso-LCA) or 3-amino steroidal derivatives. Using this compound eliminates the need for preliminary oxidation of LCA, directly enabling stereoselective reduction or reductive amination .
3-oxoLCA's direct, potent binding to RORγt (Kd = 1.13 μM) makes it a highly suitable reference compound or chemical probe for in vitro assays evaluating TH17 cell differentiation. It provides consistent, metabolism-independent results, unlike LCA which relies on variable CYP3A4 expression in the assay system .
With an EC50 of 0.27 μM for TGR5, 3-oxoLCA serves as a highly potent positive control or baseline agonist in cell-based reporter assays. Its use allows researchers to study bile acid-mediated metabolic pathways at sub-micromolar concentrations, reducing the risk of generalized bile acid toxicity in sensitive cell lines .
Irritant